molecular formula C17H25Cl2NO7 B4954353 N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B4954353
M. Wt: 426.3 g/mol
InChI Key: NFUCHBHQXOJBIX-UHFFFAOYSA-N
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Description

N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichloro, methylphenoxy, ethoxy, and methoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Halogenation: Introduction of chlorine atoms to the phenol ring.

    Etherification: Formation of ether bonds by reacting phenol derivatives with ethylene oxide.

    Amine Introduction: Incorporation of the amine group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a carbonyl group.

    Reduction: Reduction of the dichloro groups to form less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions involving the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]-2-propanamine
  • N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxy-1-propanaminium

Uniqueness

N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Cl2NO3.C2H2O4/c1-12-10-13(16)15(14(17)11-12)21-9-8-20-7-5-18-4-3-6-19-2;3-1(4)2(5)6/h10-11,18H,3-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUCHBHQXOJBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCOCCNCCCOC)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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